molecular formula C19H19N3O3 B2413458 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898428-63-2

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide

Cat. No.: B2413458
CAS No.: 898428-63-2
M. Wt: 337.379
InChI Key: HQTXOXNNDUVOBK-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid, followed by ethoxylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: A precursor in the synthesis of the target compound.

    3-aminophenylacetic acid: Another precursor used in the synthesis.

    Quinazolinone derivatives: A broad class of compounds with similar structures and biological activities.

Uniqueness

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ethoxy group and the quinazolinone core contribute to its potential as a versatile compound in medicinal chemistry.

Biological Activity

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The IUPAC name of the compound is this compound, with a molecular formula of C19H19N3O3C_{19}H_{19}N_{3}O_{3}. Its structure features a quinazolinone core, which is pivotal in mediating its biological effects.

PropertyValue
Molecular FormulaC19H19N3O3C_{19}H_{19}N_{3}O_{3}
Molecular Weight337.37 g/mol
IUPAC NameThis compound
CAS Number898428-63-2

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-oxoquinazoline with 3-aminophenylacetic acid, followed by ethoxylation. Common solvents used in this process include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often under reflux conditions to ensure complete conversion of reactants.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds within this class can inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .

In a study evaluating the cytotoxicity of related compounds on B16F10 melanoma cells, it was found that certain derivatives displayed minimal cytotoxic effects at lower concentrations while maintaining potent inhibitory activity against tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders as well as melanoma .

Anti-inflammatory Properties

Quinazolinone derivatives are also noted for their anti-inflammatory properties. The structural components of this compound suggest interactions with enzymes and receptors involved in inflammatory processes. Preliminary studies indicate that these compounds may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored, with findings suggesting efficacy against certain bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies and Research Findings

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of related quinazolinone derivatives on various cancer cell lines. The results indicated IC50 values ranging from 10 to 30 μM, demonstrating significant potency against cancer cells while sparing normal cells .
  • Anti-inflammatory Mechanism
    • Research focusing on the anti-inflammatory effects revealed that derivatives could inhibit NF-kB activation, leading to reduced expression of inflammatory markers like TNF-alpha and IL-6 in vitro.
  • Antimicrobial Efficacy
    • A comparative analysis showed that some quinazolinone derivatives exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against Gram-positive bacteria, indicating strong antimicrobial properties .

Properties

IUPAC Name

2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-12-18(23)21-14-7-6-8-15(11-14)22-13(2)20-17-10-5-4-9-16(17)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTXOXNNDUVOBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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